2-Fluoro-4-iodo-6-chloroaniline
Description
Significance of Aniline (B41778) Derivatives in Chemical Research
Aniline, a simple aromatic amine, serves as a versatile starting material for a vast array of chemical transformations. Its derivatives are integral to the synthesis of numerous commercial products, including polymers, rubber additives, and agrochemicals. In the realm of medicinal chemistry, the aniline moiety is a common feature in many drug molecules, contributing to their biological activity. The ability to readily modify the aniline ring through electrophilic substitution reactions allows chemists to fine-tune the electronic and steric properties of the molecule, making it a valuable scaffold in drug discovery and materials science.
Unique Aspects of Polyhalogenated Aromatic Systems
The incorporation of multiple halogen atoms onto an aromatic ring, as seen in polyhalogenated anilines, introduces a unique set of electronic and steric effects. The high electronegativity of halogens can significantly alter the electron density of the aromatic ring, influencing its reactivity in subsequent chemical reactions. Furthermore, the presence of different halogens, such as fluorine, chlorine, and iodine, on the same molecule creates a complex interplay of inductive and resonance effects. This polysubstitution can lead to compounds with enhanced thermal stability, lipophilicity, and specific binding affinities for biological targets. These unique characteristics make polyhalogenated aromatic systems intriguing subjects for both fundamental and applied chemical research.
Research Trajectories for 2-Fluoro-4-iodo-6-chloroaniline within Contemporary Organic Chemistry
While detailed research specifically focused on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. As a polyhalogenated aniline, it stands as a valuable intermediate in the synthesis of more complex molecules. The distinct electronic environment created by the fluorine, chlorine, and iodine substituents makes it an interesting candidate for investigations into the mechanisms of nucleophilic aromatic substitution and cross-coupling reactions.
A notable application for this compound is its potential use as a building block in the synthesis of pharmacologically active compounds. For instance, it has been identified as a potential intermediate in the preparation of substituted amino phenylacetic acids, which are being explored as cyclooxygenase-2 (COX-2) inhibitors. mdpi.comnih.govnih.govscielo.org.mxresearchgate.net The development of selective COX-2 inhibitors is a significant area of research in the quest for anti-inflammatory drugs with reduced gastrointestinal side effects. Therefore, the primary research trajectory for this compound appears to be in the field of medicinal chemistry, specifically as a key precursor for the synthesis of novel therapeutic agents.
Chemical and Physical Properties of this compound
The specific physicochemical properties of this compound are not widely reported. However, based on its chemical structure and available data from chemical suppliers, the following information can be presented:
| Property | Value |
| CAS Number | 702640-40-2 cato-chem.comchemicalbook.com |
| Molecular Formula | C₆H₄ClFIN cato-chem.com |
| Molecular Weight | 271.46 g/mol cato-chem.com |
Detailed Research Findings
Specific, in-depth research findings exclusively centered on this compound are limited. However, its mention in patent literature as an intermediate provides insight into its synthetic utility.
A patent discloses a method for the preparation of this compound. The synthesis involves the purification of a residual oil by flash chromatography. This indicates that the compound can be synthesized and isolated, making it accessible for further research and development. The context of the patent suggests its role as a building block for creating more complex molecules with potential therapeutic applications, specifically as COX-2 inhibitors.
The broader field of polyhalogenated anilines is an active area of research. Studies on similar compounds often focus on their utility in organic synthesis, their potential as agrochemicals, and their role in the development of new materials. The unique substitution pattern of this compound, with three different halogens on the aniline ring, offers a platform for exploring the nuanced effects of polyhalogenation on chemical reactivity and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-fluoro-4-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOVEKLHHKYVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Preparation Strategies
Regioselective Synthesis of 2-Fluoro-4-iodo-6-chloroaniline Precursors
The creation of the this compound scaffold is contingent on the synthesis of appropriately substituted precursors. The arrangement of three different halogens and an amine group on a single benzene (B151609) ring presents a significant regiochemical challenge. Methodologies to achieve this substitution pattern often involve a multi-step sequence, leveraging the distinct directing effects of the functional groups present at each stage.
Halogenation of Anilines and Fluoroanilines
Direct halogenation of aniline (B41778) or its derivatives is a fundamental approach for introducing halogen atoms to the aromatic ring. The powerful ortho-, para-directing nature of the amine group dominates the regioselectivity of these electrophilic aromatic substitution reactions. However, to achieve a specific polysubstitution pattern like that in this compound, direct halogenation is often unselective and can lead to mixtures of products. beilstein-journals.org Therefore, chemists employ protecting groups and carefully chosen halogenating agents to control the reaction's outcome.
For instance, the amine functionality can be acylated to form an acetanilide. This modification moderates the activating nature of the amino group and provides steric hindrance, which can favor para-substitution over ortho-substitution. A potential synthetic route could start from a simpler precursor, such as 2-fluoro-6-chloroaniline. The para-position relative to the strongly activating amino group is vacant and would be the preferred site for subsequent electrophilic substitution. Iodination of 2-fluoro-6-chloroaniline would be expected to yield the target this compound directly.
The choice of halogenating agent and reaction conditions is critical for achieving high yields and selectivity. Copper(II) halides, such as CuCl₂ and CuBr₂, have been successfully used for the direct chlorination and bromination of unprotected anilines in ionic liquids, offering high regioselectivity for the para-position under mild conditions. beilstein-journals.orgresearchgate.net
| Substrate | Halogenating System | Solvent | Key Outcome | Reference |
|---|---|---|---|---|
| 2-Methylaniline | CuCl₂ / O₂ / HCl (g) | Aqueous HCl | 82% Conversion to 4-chloro-2-methylaniline (B164923) | beilstein-journals.org |
| 2-Fluoroaniline (B146934) | CuCl₂ | [HMIM]Cl (Ionic Liquid) | 88% Yield of 4-chloro-2-fluoroaniline | beilstein-journals.org |
| 3-Methoxyaniline | CuBr₂ | [HMIM]Br (Ionic Liquid) | 96% Yield of 4-bromo-3-methoxyaniline | beilstein-journals.org |
| Aniline | N-Chlorosuccinimide | Various | Standard method for chlorination | researchgate.net |
Amination Reactions in Polyhalogenated Systems
An alternative strategy involves introducing the amino group onto a pre-existing polyhalogenated aromatic ring. This can be accomplished through methods such as nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed C-N cross-coupling reactions, like the Buchwald-Hartwig amination. beilstein-journals.orgacs.org The success of this approach depends on the relative reactivity of the different carbon-halogen bonds and the activation provided by other substituents on the ring.
In a potential precursor like 1,3-dichloro-2-fluoro-5-iodobenzene, the positions are activated for nucleophilic attack if an electron-withdrawing group is also present. The Buchwald-Hartwig amination has proven to be a versatile tool for preparing meta-substituted anilines from meta-haloarenes, which are often challenging to synthesize via classical electrophilic substitution routes. acs.org Palladium-catalyzed monoamination of symmetric dibromobenzenes and non-symmetric bromoiodobenzenes has been demonstrated, showcasing the ability to selectively introduce a single amino group onto a polyhalogenated scaffold. researchgate.net Using specific ligands, such as Xantphos, allows for selective amination at the iodine-bearing carbon in bromoiodobenzenes. researchgate.net
More recently, photoelectrochemical methods have been developed for the C-H amination of arenes, including halogenated benzenes, using carbamates as the nitrogen source. chemrxiv.org This oxidant-free approach, catalyzed by molecules like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), offers a direct route to protected anilines from unactivated arenes. chemrxiv.org
Reductive Approaches for Halo-nitrobenzene Intermediates
One of the most robust and widely used strategies for the synthesis of substituted anilines is the reduction of a corresponding nitroaromatic compound. acs.orgmasterorganicchemistry.com This method involves the introduction of a nitro group, which acts as a powerful meta-director in subsequent electrophilic substitution reactions, followed by its reduction to an amine. This two-step process of nitration followed by reduction is a cornerstone of aniline synthesis. google.com
For a complex target like this compound, a hypothetical precursor would be 2-fluoro-4-iodo-6-chloro-nitrobenzene. The key challenge lies in the chemoselective reduction of the nitro group without affecting the three different carbon-halogen bonds. Hydrogenolysis (cleavage of the C-X bond) can be a competing side reaction, particularly with more labile C-I and C-Br bonds.
A variety of reducing agents are available, each with different levels of reactivity and selectivity. masterorganicchemistry.com
Metal-Acid Systems : Combinations like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are classic, effective, and economical choices for nitro group reduction. masterorganicchemistry.com
Catalytic Hydrogenation : This method, using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide, is highly efficient. masterorganicchemistry.comwikipedia.org However, reaction conditions must be carefully controlled to prevent dehalogenation.
Transfer Hydrogenation : Reagents like ammonium formate or formic acid can be used as a hydrogen source in the presence of a catalyst like Pd/C.
Other Reagents : Metal hydrides such as sodium borohydride (NaBH₄) can reduce nitro groups, often requiring a catalyst to achieve high efficiency. mdpi.com
The development of catalysts that can selectively reduce the nitro group in polyhalogenated nitroaromatics is an area of active research. For example, transition metal catalysts modified with β-cyclodextrin have shown high chemoselectivity in these reductions. researchgate.net
| Reducing System | Typical Conditions | Advantages | Chemoselectivity Considerations | Reference |
|---|---|---|---|---|
| Fe / HCl or Sn / HCl | Aqueous acid, heat | Cost-effective, reliable | Generally good for preserving C-Cl and C-F bonds | masterorganicchemistry.com |
| Catalytic Hydrogenation (H₂, Pd/C) | H₂ gas, various solvents | High efficiency, clean reaction | Risk of hydrodehalogenation, especially for C-I and C-Br | wikipedia.orgresearchgate.net |
| Sodium Borohydride (NaBH₄) with Catalyst | Ethanol, room temperature | Mild conditions | Catalyst is required for efficient reduction of nitrobenzene | mdpi.com |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether | Powerful reducing agent | Can lead to other products like azobenzenes; not typically used for simple reduction to anilines | masterorganicchemistry.com |
Cross-Coupling Strategies for Halogenated Aniline Scaffolds
Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit for C-C bond formation and the elaboration of complex aromatic structures. For polyhalogenated anilines, these reactions can be used to selectively functionalize a specific C-X bond, leveraging the differential reactivity of the various halogens.
Suzuki-Miyaura Coupling for Aryl C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most versatile and widely used cross-coupling methods. researchgate.net A key feature of this reaction when applied to polyhalogenated substrates is its potential for chemoselectivity. The reactivity of the carbon-halogen bond in the oxidative addition step typically follows the order: C-I > C-OTf > C-Br >> C-Cl. nih.gov
This reactivity trend allows for the selective functionalization of a polyhalogenated aniline. In the case of this compound, the carbon-iodine bond at the C4 position is significantly more reactive than the carbon-chlorine bond at the C6 position. Therefore, a Suzuki-Miyaura coupling would proceed selectively at the C4 position, allowing for the introduction of an aryl, heteroaryl, or vinyl group while leaving the C-Cl and C-F bonds intact. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high selectivity and yield, especially in complex systems. researchgate.netresearchgate.net For instance, sterically encumbered alkyl phosphine ligands can promote efficient coupling even with less reactive aryl chlorides. nih.gov
| Catalyst/Precatalyst | Ligand | Typical Substrate Halogen Reactivity | Key Feature | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | None (ligand-free) | C-Br > C-Cl | Used for sequential coupling on substrates like 1,4-dibromo-nitrobenzene | nih.gov |
| Pd₂(dba)₃ | XPhos | C-I > C-Br | High activity and selectivity in various systems | researchgate.net |
| Pd/L33 Catalyst | Alkyl-heteroaryl-based phosphine (L33) | C-Cl > C-OTf | Unusual chemoselectivity achieved through ligand design | bohrium.com |
| XPhos Pd G2 | XPhos | C-Br, C-Cl | Efficient for coupling on halogenated aminopyrazoles | researchgate.net |
Negishi Cross-Coupling in Halogenated Systems
The Negishi cross-coupling reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its broad scope, high functional group tolerance, and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases. youtube.com
Similar to the Suzuki reaction, the Negishi coupling can be highly chemoselective on polyhalogenated substrates. The reactivity order of the halides is typically C-I > C-Br > C-Cl, allowing for selective coupling at the most reactive site. wikipedia.org For a scaffold like this compound, a Negishi coupling would be expected to occur exclusively at the C-I bond, providing a reliable method for introducing alkyl, aryl, or other organic fragments at the 4-position. The reaction is catalyzed by various palladium or nickel complexes, with ligands such as triphenylphosphine or more specialized N-heterocyclic carbenes (NHCs) being used to achieve high efficiency. wikipedia.orgorganic-chemistry.org
While highly effective, the primary drawback of the Negishi coupling is the moisture and air sensitivity of the organozinc reagents, which often require careful handling. youtube.com
Derivatization Techniques for Aromatic Amines
The amino group of this compound is a key site for derivatization, enabling the introduction of various functionalities and the modulation of the compound's chemical properties.
The Sandmeyer reaction is a classic method for converting an aryl amine into an aryl halide via a diazonium salt intermediate. wikipedia.org While this compound already possesses an iodo substituent, Sandmeyer-type reactions are crucial in the synthesis of such compounds from their corresponding amino precursors. For instance, a dihaloaniline could be converted to a trihaloaniline. The reaction proceeds by diazotization of the primary aromatic amine with nitrous acid, followed by treatment with a copper(I) halide or potassium iodide. wikipedia.orgorganic-chemistry.org
Recent advancements have led to metal-free, one-pot Sandmeyer-type reactions for the synthesis of aryl bromides and iodides from anilines, offering a more convenient alternative to the classic method. nih.govorganic-chemistry.org These methods often involve halogen abstraction from sources like bromotrichloromethane or diiodomethane and are tolerant of various functional groups. nih.govorganic-chemistry.org
The general mechanism of a Sandmeyer iodination is as follows:
Diazotization: The aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.
Substitution: The diazonium group is replaced by an iodide ion, often with the aid of a catalyst, releasing nitrogen gas.
The synthesis of iodinated phenols, anisoles, and anilines with chlorine substituents often utilizes a Sandmeyer reaction on a suitable nitrobenzene precursor after its reduction to the corresponding aniline.
The amino group of anilines is highly reactive and can interfere with reactions targeting other parts of the molecule. Therefore, protection of the amino group is often a necessary step in a synthetic sequence.
Acylation:
Acylation is a common method for protecting the amino group. The reaction of this compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a base, forms a stable amide. ncert.nic.in This transformation reduces the nucleophilicity and activating effect of the amino group, preventing unwanted side reactions during subsequent electrophilic aromatic substitution or other transformations. youtube.com The acetyl group is a common protecting group that can be readily removed by hydrolysis under acidic or basic conditions. youtube.com Carbamates, formed by reaction with reagents like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl), are also widely used protecting groups for amines. masterorganicchemistry.commasterorganicchemistry.com
| Protecting Group | Reagent | Installation Conditions | Deprotection Conditions |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Base (e.g., pyridine) | Acid or base hydrolysis |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, DMAP) | Strong acid (e.g., TFA, HCl) |
| Carboxybenzyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Base | Catalytic hydrogenation |
Silylation:
Silylation involves the introduction of a silyl group, such as trimethylsilyl (TMS), onto the nitrogen atom. This is another effective method for protecting the amino group. Silylating agents like trimethylsilyl chloride (TMSCl) react with the amine in the presence of a base to form the N-silylated aniline. Silyl groups are generally labile and can be easily removed by treatment with a fluoride source or by hydrolysis.
The primary amino group of this compound allows for its derivatization with various reagents for analytical purposes, such as fluorescent tagging for detection in biological systems or conversion into a more volatile or detectable derivative for chromatographic analysis.
Fluorescent Tagging:
A variety of fluorescent dyes are available for labeling primary amines. These reagents typically contain an amine-reactive group that forms a stable covalent bond with the aniline. Common amine-reactive fluorescent reagents include:
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts. nih.gov The fluorescence of these adducts is often sensitive to the polarity of the local environment.
Fluorescamine: Reacts rapidly with primary amines to form fluorescent pyrrolinone products. It is particularly useful as it is non-fluorescent itself and only becomes fluorescent upon reaction with an amine.
NBD Chloride/Fluoride (4-chloro-7-nitrobenzofurazan or 4-fluoro-7-nitrobenzofurazan): These reagents react with primary and secondary amines to produce fluorescent adducts. The fluorescence quantum yield of NBD adducts can be highly dependent on the solvent environment.
Coumarin Sulfonyl Chlorides: Reagents like coumarin 6-SO₂Cl react with amines to form fluorescent sulfonamides, which can be detected with high sensitivity in HPLC analysis. tandfonline.com
Chromatographic Derivatization:
For gas chromatography (GC) analysis, the polarity and volatility of anilines can be problematic. Derivatization is often employed to improve their chromatographic behavior and to enhance the sensitivity of detection, especially with an electron capture detector (ECD). Common derivatization strategies include:
Acylation with fluorinated anhydrides: Reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) react with the amino group to form highly fluorinated amides. oup.com These derivatives are volatile and exhibit high sensitivity in ECD. oup.com
Formation of Schiff bases: Reaction with aldehydes or ketones can form imines (Schiff bases), which can be more suitable for GC analysis.
The following table lists some common derivatization reagents for anilines:
| Reagent | Purpose | Derivative | Detection Method |
| Dansyl Chloride | Fluorescent Tagging | Sulfonamide | Fluorescence |
| Fluorescamine | Fluorescent Tagging | Pyrrolinone | Fluorescence |
| NBD Chloride | Fluorescent Tagging | Benzofurazan adduct | Fluorescence |
| Pentafluoropropionic Anhydride (PFPA) | GC Derivatization | Amide | GC-ECD |
| Heptafluorobutyric Anhydride (HFBA) | GC Derivatization | Amide | GC-ECD |
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions of 2-Fluoro-4-iodo-6-chloroaniline and Related Analogs
In electrophilic aromatic substitution (EAS), the amino group (-NH2) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org However, the steric hindrance from the adjacent chlorine and fluorine atoms in this compound would significantly influence the regioselectivity of such reactions. Halogens themselves are deactivating yet ortho-, para-directing. chemistrytalk.orgpitt.edu Their deactivating nature stems from their inductive electron-withdrawing effect, while the ortho-, para-directing influence is due to their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). libretexts.orgorganicchemistrytutor.com
When multiple substituents are present on a benzene (B151609) ring, the directing effects are a combination of their individual influences. pitt.edu For this compound, the powerful activating and ortho-, para-directing amino group would be the dominant director. The positions ortho and para to the amino group are positions 3, 5, and the carbon bearing the iodine atom. Given that the position para to the amino group is occupied by iodine, and the ortho positions are adjacent to other halogens, electrophilic substitution would likely be complex. The high reactivity of arylamines can sometimes lead to overreaction, such as polyhalogenation, or in some cases, decomposition, especially under harsh reaction conditions like direct nitration. libretexts.org To control the reactivity and achieve selective substitution, the amino group is often acetylated to form an acetanilide, which moderates the activating effect. libretexts.org
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -NH₂ | Strongly Activating | Ortho, Para |
| -F | Weakly Deactivating | Ortho, Para |
| -Cl | Weakly Deactivating | Ortho, Para |
| -I | Weakly Deactivating | Ortho, Para |
This table provides a general overview of the directing effects of the individual substituents present in this compound.
Nucleophilic Aromatic Substitution (SNAr) in Halogenated Aniline (B41778) Systems
Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated aromatic compounds, particularly those with electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org In this compound, the halogens themselves are electron-withdrawing and can facilitate SNAr reactions.
The rate of SNAr reactions is influenced by the nature of the leaving group. Generally, the reactivity order is F > Cl > Br > I because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com However, in some cases, particularly with weakly basic nucleophiles like anilines, the reactivity order can be inverted (I > Br > Cl > F). nih.govresearchgate.net This change can be due to factors like autocatalysis, which can be overcome by the addition of an acid. nih.govresearchgate.net
For this compound, a nucleophile could potentially substitute any of the three halogens. The presence of multiple halogens can lead to selectivity issues, but in some systems, ortho-specific substitution has been observed. rsc.org The outcome of an SNAr reaction on this substrate would depend on the specific nucleophile, solvent, and reaction conditions.
Photochemical Reactivity and Dehalogenation Mechanisms
Halogenated anilines can undergo photochemical reactions, often leading to dehalogenation. These reactions are significant for understanding the environmental degradation of halogenated pollutants and for synthetic applications. nih.govacs.org
The carbon-halogen bond in haloanilines can break either homolytically or heterolytically upon photoexcitation. nih.govacs.org
Homolytic cleavage involves the even splitting of the bonding electrons, resulting in the formation of an aryl radical and a halogen radical. pressbooks.pubmaricopa.edu This process is typically initiated by heat or light and is common for non-polar bonds. pressbooks.pub For iodoanilines, homolytic fragmentation is generally endothermic. nih.govacs.org
Heterolytic cleavage involves the uneven splitting of the bonding electrons, where one fragment retains both electrons. In the case of haloanilines, this can lead to the formation of a phenyl cation and a halide anion. nih.govacs.org This pathway is often favored in polar solvents, which can stabilize the resulting ions. nih.govacs.org For instance, the heterolytic dechlorination of some haloanilines is efficient in polar media. nih.govacs.org
The specific pathway taken depends on the halogen, the solvent, and the presence of other substituents on the aromatic ring. nih.govacs.org
Photochemical reactions of haloanilines often proceed from an excited triplet state. nih.govacs.org After the molecule absorbs light and is promoted to an excited singlet state, it can undergo intersystem crossing to a more stable triplet state. researchgate.net These triplet states are often longer-lived and can be the precursors to chemical reactions like dehalogenation. nih.gov
Studies on 4-haloanilines have shown that the reaction proceeds from the triplet state in various solvents. nih.govacs.org The triplet state of aniline itself has been a subject of research to understand its photodynamics and relaxation pathways, which can involve dissociation. nih.govchemrxiv.org The presence of heavy atoms like iodine in this compound can enhance the rate of intersystem crossing, potentially increasing the quantum yield of triplet-state-mediated reactions.
Radical Reaction Pathways
Aryl radicals are key intermediates in many chemical transformations. The homolytic cleavage of the carbon-iodine bond in this compound, often initiated photochemically or with a radical initiator, would generate a 2-fluoro-6-chloroanilino radical. The generation of aryl radicals can also be achieved through methods like single electron transfer (SET) or halogen atom transfer (XAT). acs.org The reactivity in these processes is typically governed by reduction potentials and bond dissociation energies, with aryl iodides being more reactive than aryl bromides. acs.org
Once formed, this aryl radical can participate in various reactions, such as hydrogen atom abstraction from the solvent or other molecules, or it can be trapped by radical acceptors in cascade reactions. acs.org The field of radical chemistry is extensive, with applications in creating complex molecules. chadsprep.comyoutube.comyoutube.com
Acid-Catalyzed Amination Studies
The amino group of this compound can participate in C-N bond-forming reactions, such as the synthesis of triarylamines. These reactions are often catalyzed by transition metals like palladium or copper. nih.govnih.govmanchester.ac.uk The synthesis of unsymmetrical triarylamines can be achieved in a one-pot procedure by the sequential addition of different aryl halides to an aniline precursor. nih.govcore.ac.uk
In some SNAr reactions involving weakly basic anilines, the reaction can be slow or have a long induction period. The addition of an acid, such as trifluoroacetic acid (TFA), can catalyze the reaction and eliminate the induction period. nih.govresearchgate.net The acid protonates the heterocyclic nitrogen in purine (B94841) analogs, which activates the ring towards nucleophilic attack. nih.govresearchgate.net A similar catalytic effect could potentially be observed in the amination reactions of this compound, where protonation of the aniline nitrogen might influence the reactivity of the aryl halides. However, anilines with strongly electron-withdrawing groups can be too deactivated to undergo subsequent arylations. manchester.ac.uk
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 2-Fluoro-4-iodo-6-chloroaniline, a combination of one-dimensional and multi-dimensional NMR experiments would provide an unambiguous structural assignment.
The substitution pattern of this compound leaves two protons on the aromatic ring at positions 3 and 5. Their chemical shifts and coupling patterns in the ¹H NMR spectrum are highly informative.
¹H NMR Analysis : The aromatic region is expected to show two distinct signals corresponding to the H-3 and H-5 protons. The electron-withdrawing nature of the halogen substituents (F, Cl, I) and the electron-donating amino group (-NH₂) significantly influence these shifts. The fluorine atom at C-2 will cause a characteristic splitting of the adjacent H-3 proton signal (ortho coupling, ³JHF). The H-5 proton will be coupled to the H-3 proton (meta coupling, ⁴JHH). The amino group protons (-NH₂) will typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Analysis : The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically non-equivalent. The carbon atoms directly bonded to the electronegative halogens (C-2, C-4, C-6) and the nitrogen atom (C-1) will show the most significant shifts. The C-F bond will result in a large one-bond coupling constant (¹JCF), making the C-2 signal a doublet. Smaller couplings from fluorine to other carbons (²JCF, ³JCF) are also anticipated. Aromatic carbons typically resonate in the 120-170 ppm range. researchgate.netlibretexts.org
Based on data from the analogue 2-Fluoro-4-iodoaniline (B146158) chemicalbook.comnih.gov and known substituent effects, the following table presents the predicted chemical shifts for this compound.
Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Predicted)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| NH₂ | 3.5 - 5.0 | Broad Singlet |
| H-3 | 7.0 - 7.3 | Doublet of doublets (dd) |
| H-5 | 7.4 - 7.7 | Doublet (d) |
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~140 (d) |
| C-2 | ~150 (d, ¹JCF) |
| C-3 | ~118 |
| C-4 | ~85 |
| C-5 | ~135 |
Note: Predicted values are estimates based on related structures and established substituent effects. Actual experimental values may vary.
To confirm the assignments made from 1D NMR spectra, multi-dimensional techniques are indispensable. mdpi.com
COSY (Correlation Spectroscopy) : A ²D ¹H-¹H COSY experiment would be used to establish the connectivity between the aromatic protons. A cross-peak between the signals assigned to H-3 and H-5 would confirm their meta-relationship.
HSQC (Heteronuclear Single Quantum Coherence) : This ²D experiment correlates protons with their directly attached carbons. It would definitively link the H-3 signal to the C-3 signal and the H-5 signal to the C-5 signal.
The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space (typically <5 Å), regardless of whether they are connected through bonds. wikipedia.orglibretexts.orgyoutube.com A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is a powerful tool for confirming the spatial arrangement of substituents on the aromatic ring. libretexts.orgiupac.org
In the case of this compound, a NOESY spectrum would be expected to show cross-peaks between:
The NH₂ protons and the proton at the H-5 position.
The NH₂ protons and the fluorine atom at C-2 (via ¹⁹F-¹H NOE).
The H-3 proton and the fluorine atom at C-2.
The H-5 proton and the iodine atom at C-4.
These through-space correlations provide unambiguous proof of the substituent placement, complementing the through-bond information obtained from COSY and HMBC experiments.
Vibrational Spectroscopy
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present. Analysis of related compounds like 4-chloro-2-methylaniline (B164923) and 4-chloro-3-methylaniline (B14550) provides insight into expected band positions. researchgate.net
Predicted FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3450 - 3550 | Medium | N-H asymmetric stretching |
| 3350 - 3450 | Medium | N-H symmetric stretching |
| 3000 - 3100 | Weak | Aromatic C-H stretching |
| 1600 - 1630 | Strong | N-H scissoring (bending) |
| 1450 - 1550 | Medium-Strong | Aromatic C=C ring stretching |
| 1250 - 1350 | Strong | C-N stretching |
| 1200 - 1280 | Strong | C-F stretching |
| 850 - 550 | Medium-Strong | C-Cl stretching |
FT-Raman spectroscopy is a complementary technique to FT-IR. Vibrations that are symmetric and involve less polar bonds often produce stronger signals in Raman spectra. The analysis of compounds like 2-chloro-4-methylaniline (B104755) and 2-chloro-6-methylaniline (B140736) by FT-Raman helps in assigning the expected vibrations. nih.govresearchgate.net The spectrum for 2-fluoro-4-iodoaniline is also a key reference. nih.gov
Predicted FT-Raman Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3000 - 3100 | Strong | Aromatic C-H stretching |
| 1450 - 1550 | Strong | Aromatic C=C ring stretching |
| ~1000 | Strong | Ring breathing mode |
| 850 - 550 | Medium | C-Cl stretching |
| 500 - 600 | Strong | C-I stretching |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.
The elemental formula for this compound is C₆H₄ClFIN. The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element (¹H, ¹²C, ³⁵Cl, ¹⁹F, ¹²⁷I, and ¹⁴N).
The calculated monoisotopic mass serves as a definitive reference point for its identification in HRMS analysis.
Table 1: Theoretical Monoisotopic Mass of this compound
| Property | Value |
|---|---|
| Elemental Formula | C₆H₄ClFIN |
| Calculated Exact Mass | 270.9061 Da |
This table presents the calculated theoretical exact mass based on the compound's elemental composition.
Fragmentation Mechanisms and Structural Confirmation
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation pattern is a unique fingerprint that helps confirm the compound's structure.
For this compound, the following fragmentation pathways are expected:
Molecular Ion (M•+): The molecular ion peak will be observed at an m/z corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic peak (M+2) will appear with an intensity approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.
Loss of Iodine: The carbon-iodine bond is the weakest, making the loss of an iodine radical (•I) a primary and highly favorable fragmentation step. This would result in a significant peak at [M - 127]⁺.
Loss of Chlorine: Subsequent or alternative fragmentation can involve the loss of a chlorine radical (•Cl), leading to a peak at [M - 35]⁺.
Loss of Halogens: Sequential loss of both iodine and chlorine is also a probable pathway.
Loss of HCN: A common fragmentation pattern for anilines involves the cleavage of the aromatic ring, leading to the expulsion of a neutral hydrogen cyanide (HCN) molecule, which would result in a peak at [M - 27]⁺ or from other fragments.
The analysis of these fragments allows for the precise confirmation of the arrangement of atoms within the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography-mass spectrometry is a hybrid technique that separates chemical compounds in a mixture before they are introduced to the mass spectrometer for analysis. For a pure sample of this compound, GC-MS is used to confirm its purity and provide its mass spectrum.
In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and travels through a capillary column. The time it takes for the compound to pass through the column to the detector is known as its retention time, which is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). Upon elution from the column, the molecule enters the ion source of the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is then recorded. Analysis of related compounds like 2,4,6-trichloroaniline (B165571) and 4-bromo-2-chloro-6-iodoaniline (B12088954) shows that this class of compounds is well-suited for GC-MS analysis. nih.govnih.gov
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. Aromatic compounds like anilines exhibit characteristic absorption bands that are influenced by the substituents on the benzene (B151609) ring.
The spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The primary absorption bands in benzene (E- and B-bands) are shifted due to the presence of the amino group (-NH₂) and the halogen atoms (-F, -Cl, -I), which act as auxochromes.
π → π Transitions:* The aniline (B41778) chromophore typically displays a strong primary absorption band (E-band) below 250 nm and a weaker secondary band (B-band) around 280-300 nm.
Substituent Effects: The -NH₂ group is a strong activating group (auxochrome) that causes a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect). Halogen substituents also act as auxochromes and contribute to a bathochromic shift. The combined effect of the amino group and three different halogens on the benzene ring would result in a complex spectrum with absorption maxima shifted to longer wavelengths compared to aniline or monosubstituted anilines. For instance, 4-chloroaniline (B138754) exhibits absorption maxima at approximately 242 nm and 295 nm. nih.gov The presence of additional fluoro and iodo substituents in this compound would further modify these values.
Table 2: Representative UV-Visible Absorption Maxima for Related Anilines
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
|---|---|---|---|
| 4-Chloroaniline nih.gov | 242 | 295 | Alcohol |
| p-Fluoroaniline | ~235 | ~285 | Not Specified |
| 2-Iodoaniline nih.gov | ~238 | ~290 | Not Specified |
This table provides reference absorption data for structurally similar compounds to infer the spectral characteristics of this compound.
X-ray Diffraction (XRD) Analysis for Solid-State Structure
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. While specific XRD data for this compound is not publicly available, a detailed analysis of the closely related compound 4-chloro-2-iodoaniline (B181669) provides significant insight into the expected crystal structure.
The crystal structure of 4-chloro-2-iodoaniline was determined to be in the orthorhombic space group P2₁2₁2₁ nih.gov. Key structural features include:
Intermolecular Interactions: The packing in the crystal is dominated by N-H···N hydrogen bonds, which link the molecules into chains.
Halogen Interactions: A notable Cl···I contact is observed, indicating the presence of halogen bonding, a type of non-covalent interaction that can influence crystal packing.
π-Stacking: The parallel planes of neighboring aromatic rings exhibit highly offset π-stacking.
Given the structural similarity, it is highly probable that this compound would crystallize in a similar manner, with its solid-state structure governed by a combination of hydrogen bonding, halogen bonding (I···Cl, I···F, or I···I), and π-stacking interactions. The presence of the fluorine atom might introduce additional C-H···F interactions.
Table 3: Crystallographic Data for the Analogous Compound 4-Chloro-2-iodoaniline
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₆H₅ClIN | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P2₁2₁2₁ | nih.gov |
| Unit Cell a (Å) | 4.1538 | nih.gov |
| Unit Cell b (Å) | 11.3685 | nih.gov |
| Unit Cell c (Å) | 15.8550 | nih.gov |
| Volume (ų) | 748.71 | nih.gov |
| Z | 4 | nih.gov |
This table details the published crystallographic data for 4-chloro-2-iodoaniline, a close structural analog of the title compound.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, which is fundamental to understanding their properties. For 2-fluoro-4-iodo-6-chloroaniline, DFT calculations would be the initial step in a thorough theoretical investigation.
Geometry Optimization and Conformational Analysis
Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process is called geometry optimization. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. For this compound, the distribution of the HOMO and LUMO across the aromatic ring and its substituents would pinpoint the likely sites for electrophilic and nucleophilic attack.
Interactive Table: Hypothetical HOMO-LUMO Data for this compound
This table is a hypothetical representation of what such data would look like, as no published data is available.
| Parameter | Value (eV) | Description |
| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The map uses a color scale to denote different potential values: red indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the electronegative fluorine, chlorine, and nitrogen atoms, and positive potential around the hydrogen atoms of the amino group.
Vibrational Frequency Calculations and Spectral Assignment Support
Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By performing these calculations for this compound, each calculated vibrational mode (e.g., N-H stretching, C-C ring stretching, C-halogen stretching) could be assigned to experimentally observed spectral bands. This process helps to confirm the molecular structure and provides a detailed understanding of the molecule's vibrational properties. The theoretical spectrum is often scaled to better match experimental results, accounting for systematic errors in the computational method.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair into the aromatic ring (a resonance effect) and other hyperconjugative interactions between occupied and unoccupied orbitals. These interactions are crucial for understanding the molecule's stability and the influence of the substituents on the electronic structure.
Interactive Table: Hypothetical NBO Analysis Data for this compound
This table is a hypothetical representation of what such data would look like, as no published data is available.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (N) | π* (C-C) | - |
| σ (C-H) | σ* (C-C) | - |
Reaction Mechanism Elucidation through Computational Modeling
Should this compound be used as a reactant in a chemical synthesis, computational modeling could be employed to elucidate the step-by-step reaction mechanism. This involves calculating the energies of reactants, transition states, intermediates, and products. By mapping the entire reaction pathway, chemists can understand the feasibility of a proposed mechanism, identify the rate-determining step, and predict the reaction's outcome. This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions. No such mechanistic studies involving this compound have been found in the reviewed literature.
Transition State Analysis and Activation Energies
Transition state theory is a cornerstone of computational chemistry, enabling the exploration of reaction pathways and the determination of activation energies, which are critical for predicting reaction rates. For reactions involving substituted anilines, such as electrophilic or nucleophilic substitutions, computational methods like Density Functional Theory (DFT) are frequently employed to model the transition states.
The activation energy (Ea) represents the minimum energy required for a reaction to occur. It is the energy difference between the reactants and the transition state. libretexts.org For reactions involving halogenated anilines, the nature and position of the halogen substituents significantly influence the activation energy. In a computational study on the electrophilic amination of substituted phenylboronic acids, including halogenated derivatives, the activation energy for the rate-determining step was calculated to be significantly lower for a dianionic mechanism compared to other proposed pathways, suggesting its favorability under sufficiently basic conditions. acs.org
While specific activation energies for reactions involving this compound are not documented, data from analogous compounds can provide estimates. For example, in a study of a nucleophilic aromatic substitution (SNAr) reaction, the activation parameters were determined through temperature-dependent kinetic analyses. rsc.org It is generally observed that electron-withdrawing groups, such as halogens, can affect the stability of transition states and thus alter the activation energy. mdpi.com
Table 1: Representative Activation Energies for Reactions of Substituted Anilines (Analogous Systems)
| Reacting System | Reaction Type | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |
| 4-Methyl Aniline (B41778) + OH radical | Radical Abstraction | M06-2X/6-311++G(3df,2p) | Not explicitly stated, but rate coefficient calculated | mdpi.com |
| Substituted Phenylboronic Acid | Electrophilic Amination | DFT | 103.6 (for dianionic mechanism) | acs.org |
This table presents data from analogous systems to infer potential activation energies for reactions involving this compound.
Solvent Effects on Reaction Pathways
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models, particularly those combining quantum mechanics with molecular mechanics (QM/MM) or using Polarizable Continuum Models (PCM), are powerful tools for investigating these solvent effects.
For nucleophilic aromatic substitution (SNAr) reactions of substituted anilines, the solvent polarity and its ability to form hydrogen bonds are crucial. nih.govlibretexts.org In a study of SNAr reactions of para-substituted anilines, the reactivity was found to be significantly affected by the composition of methanol-dimethyl sulfoxide (B87167) (MeOH-Me2SO) solvent mixtures. nih.gov The reduced nucleophilicity of anilines in methanol (B129727), due to hydrogen bonding, leads to a decrease in the reaction rate compared to reactions in the more polar, aprotic solvent Me2SO. nih.gov This is because polar, protic solvents can stabilize the nucleophile, making it less reactive until a strong electrophile is present. libretexts.org
QM/MM simulations of the SNAr reaction between azide (B81097) ion and 4-fluoronitrobenzene demonstrated that the significant rate increase observed when moving from a protic to a dipolar aprotic solvent could only be accurately reproduced by this advanced computational method. miami.edu The study highlighted how the solvent affects the stability of the transition state and the intermediate Meisenheimer complex. miami.edu For this compound, it can be inferred that its reactivity in nucleophilic substitution reactions would be similarly sensitive to the solvent environment. The presence of the amino group, capable of hydrogen bonding, and the polar C-X bonds would lead to significant interactions with both protic and aprotic solvents, thereby influencing reaction pathways and rates.
Table 2: Influence of Solvent on Reaction Rates for Substituted Anilines (Analogous Systems)
| Reaction Type | Solvent System | Observed Effect on Rate | Computational Insight | Reference |
| SNAr of p-substituted anilines | MeOH-Me2SO mixtures | Rate decreases with increasing methanol content | Hydrogen bonding between methanol and aniline reduces nucleophilicity | nih.gov |
| SNAr of 4-fluoronitrobenzene | Protic vs. Dipolar Aprotic | Large rate increase in dipolar aprotic solvents | QM/MM simulations show differential stabilization of transition state | miami.edu |
This table illustrates general trends in solvent effects on reactions of substituted anilines, which are applicable to this compound.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and physical properties. These descriptors are often calculated using DFT methods.
For substituted anilines, key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken charges, and the molecular electrostatic potential (MEP). A study on m-fluoroaniline and m-iodoaniline employed DFT to calculate these properties. chemrxiv.orgresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
In a study of 2-bromo-6-chloro-4-fluoroaniline (B1268482), a close analog of the title compound, DFT calculations at the B3LYP/6-31+G(d,p) level were performed to determine the optimized geometry, vibrational frequencies, and electronic properties. researchgate.net The Mulliken charge distribution was also calculated, providing insight into the partial charges on each atom and identifying potential sites for electrophilic and nucleophilic attack. researchgate.net
Quantitative Structure-Property Relationship (QSPR) studies on aniline derivatives have shown that descriptors such as molecular volume, total energy, surface area, and the charge on the nitrogen atom can be correlated with physical properties like viscosity. researchgate.netutq.edu.iq Similarly, Quantitative Structure-Activity Relationship (QSAR) models use these descriptors to predict the biological activity of compounds. For Michael acceptor warheads, quantum descriptors like the electrophilicity index and the charge on the β-carbon were found to be strong predictors of reactivity. nih.gov
Table 3: Calculated Quantum Chemical Descriptors for Analogous Halogenated Anilines
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| m-Fluoroaniline | CAM-B3LYP/LanL2DZ | Not specified | Not specified | Not specified | chemrxiv.orgresearchgate.net |
| m-Iodoaniline | CAM-B3LYP/LanL2DZ | Not specified | Not specified | Not specified | chemrxiv.orgresearchgate.net |
| 2-Bromo-6-chloro-4-fluoroaniline | B3LYP/6-31+G(d,p) | Not explicitly stated | Not explicitly stated | Not explicitly stated | researchgate.net |
This table highlights the types of quantum chemical descriptors calculated for analogous compounds, providing a framework for understanding the electronic properties of this compound.
Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Aromatic Compounds
The strategic placement of fluoro, iodo, and chloro substituents on the aniline (B41778) ring makes 2-Fluoro-4-iodo-6-chloroaniline a highly valuable precursor for the synthesis of diverse and complex aromatic compounds. The differential reactivity of the carbon-halogen bonds allows for selective transformations, enabling the stepwise introduction of various functionalities.
Formation of Biphenyl (B1667301) Derivatives
The synthesis of biphenyl derivatives, a common scaffold in many functional materials and biologically active molecules, can be achieved through cross-coupling reactions. The presence of an iodine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net This reaction allows for the formation of a carbon-carbon bond between the iodinated position of the aniline derivative and a variety of organoboron reagents. The general reactivity trend for aryl halides in such couplings is I > Br > Cl > F, making the iodo group the most reactive site for this transformation. researchgate.net This selectivity is crucial for constructing complex biphenyl structures while preserving the other halogen substituents for subsequent modifications.
While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the established principles of this reaction strongly support its utility in this context. The reaction would typically involve the coupling of the aniline derivative with an arylboronic acid in the presence of a palladium catalyst and a base.
Table 1: Plausible Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Arylboronic Acid | Palladium Catalyst | Aryl-substituted 2-Fluoro-6-chloroaniline |
Synthesis of Quinoxaline and Quinoline (B57606) Scaffolds
Quinoxaline and quinoline moieties are prevalent heterocyclic systems in pharmaceuticals and functional materials. nih.govnih.gov Anilines are key starting materials for the synthesis of both scaffolds.
Quinoxaline Synthesis: Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov While this compound is not a direct precursor in its current form, it can be envisioned as a synthon for a substituted o-phenylenediamine. This would require the introduction of a second amino group ortho to the existing one, a transformation that could potentially be achieved through a series of functional group manipulations.
Quinoline Synthesis: The synthesis of quinolines often involves the reaction of anilines with α,β-unsaturated carbonyl compounds (Skraup synthesis) or with 1,3-dicarbonyl compounds (Combes synthesis). nih.govnih.gov A study on the synthesis of novel fluorinated quinoline analogs utilized 2-fluoroaniline (B146934) as a starting material, highlighting the applicability of fluorinated anilines in constructing quinoline rings. nih.gov Although direct use of this compound in published quinoline syntheses is not readily found, its aniline functionality makes it a plausible candidate for such cyclization reactions, leading to highly substituted and potentially biologically active quinoline derivatives.
Preparation of Methoxylated Polychlorinated Biphenyl Derivatives
Research has demonstrated a synthetic strategy for producing mono- and dimethoxylated polychlorinated biphenyl (PCB) derivatives starting from commercially available fluoroarenes. researchgate.netnih.govuky.edu This methodology involves a nucleophilic aromatic substitution (SNAAr) reaction with sodium methoxide (B1231860) to introduce the methoxy (B1213986) group, followed by a Suzuki coupling to form the biphenyl linkage. nih.gov Given that this compound contains a fluorine atom, it could potentially undergo a similar transformation. The fluorine atom can be displaced by a methoxide anion, and the resulting methoxy-iodo-chloro-aniline could then be subjected to a Suzuki coupling reaction with a chlorinated phenylboronic acid to yield a methoxylated polychlorinated biphenyl derivative. researchgate.netnih.gov This synthetic route provides access to a class of compounds that are important as metabolites of PCBs and are needed for toxicological studies. nih.gov
Role in the Preparation of Specialized Polymers and Resins
Halogenated anilines can serve as monomers or precursors for monomers in the synthesis of specialized polymers and resins. The presence of multiple reactive sites on this compound, including the amino group and the halogen atoms, allows for its potential incorporation into polymer backbones or as a cross-linking agent. For instance, the amino group can react with acyl chlorides, epoxides, or isocyanates to form polyamide, polyepoxide, or polyurea linkages, respectively. The halogen atoms, particularly the iodo and chloro groups, can be utilized in polymerization reactions that proceed via cross-coupling mechanisms. While specific examples of polymerization involving this compound are not prominent in the literature, its structural features suggest its potential utility in creating polymers with unique properties such as flame retardancy, high refractive index, or specific electrochemical characteristics.
Development of Novel Azo Ligands and Dyes for Coordination Chemistry
Aromatic amines are fundamental precursors for the synthesis of azo compounds, which are widely used as dyes and ligands in coordination chemistry. The synthesis involves the diazotization of the aromatic amine followed by coupling with an electron-rich aromatic compound. This compound, with its primary amino group, can be readily diazotized using nitrous acid to form a highly reactive diazonium salt. This salt can then be coupled with various aromatic or heterocyclic compounds, such as phenols, naphthols, or anilines, to generate a wide array of novel azo dyes. The resulting azo compounds would be highly substituted with halogen atoms, which can influence their color, photostability, and coordination properties. These halogenated azo compounds can act as ligands, coordinating to metal ions through the nitrogen atoms of the azo group and potentially other donor atoms, leading to the formation of novel metal complexes with interesting catalytic or material properties.
Intermediate in Medicinal Chemistry Synthesis
Halogenated anilines are common building blocks in the synthesis of pharmaceuticals. The introduction of halogen atoms into a drug molecule can significantly impact its pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. ChemicalBook notes that 2-Fluoro-4-iodoaniline (B146158) is widely used in the pharmaceutical industry as a fundamental building block. chemicalbook.com The specific substitution pattern of this compound makes it an attractive intermediate for the synthesis of complex, highly functionalized molecules with potential therapeutic applications. The different halogens can be selectively manipulated to introduce a variety of other functional groups, allowing for the creation of a diverse library of compounds for drug discovery screening. While specific drugs derived directly from this compound are not explicitly identified in the searched literature, its structural motifs are found in various classes of bioactive compounds.
Preparation of Pharmaceutical Precursors and Moieties
Synthesis of Agrochemical Intermediates
In the field of agrochemicals, halogenated anilines are foundational to the creation of a wide array of herbicides, fungicides, and insecticides. The specific halogen substitution pattern on the aromatic ring is crucial for the biological activity of the final product. For instance, Chinese patents describe 4-chloro-2-fluoronitrobenzene (B1582716) as an important intermediate in the synthesis of the ultra-efficient herbicide fluthiazol. google.com The reduction of the nitro group in such a compound would yield a chloro-fluoroaniline derivative. This highlights the general importance of this class of compounds in agrochemical synthesis. Nevertheless, specific research or patents demonstrating the direct use of this compound as an intermediate in the synthesis of a particular agrochemical are not found in the current body of scientific literature.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of scientific literature directly investigating 2-Fluoro-4-iodo-6-chloroaniline is limited. Its primary role appears to be as a specialized building block in organic synthesis, likely for the creation of more complex molecules in the pharmaceutical and materials science sectors. The research landscape is more developed for analogous compounds, such as di- and tri-substituted anilines, which are recognized for their utility as intermediates in the synthesis of bioactive compounds and functional materials. For instance, related compounds like 4-iodo-2-chloroaniline are utilized in the development of dyes, pharmaceuticals, and agrochemicals due to their enhanced reactivity conferred by the halogen substituents. byjus.com The study of iodine-containing metabolites from 2-fluoro-4-iodoaniline (B146158) in earthworms suggests a potential role in metabolic and environmental studies. nih.govsigmaaldrich.com The unique arrangement of a fluorine, chlorine, and iodine atom, along with the amine group on the benzene (B151609) ring of this compound, presents a platform for investigating the interplay of electronic and steric effects on reactivity and molecular properties.
Emerging Methodologies for Synthesis and Functionalization
The synthesis of polysubstituted anilines is an area of active research, with several emerging methodologies that could be applied to the preparation and functionalization of this compound. Traditional methods often involve multi-step sequences, including nitration followed by reduction and subsequent halogenation, or Sandmeyer-type reactions. byjus.com However, modern synthetic chemistry is moving towards more efficient and selective approaches.
Recent advancements include:
Catalyst- and additive-free synthesis: An efficient method for producing 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has been developed, proceeding through an imine condensation–isoaromatization pathway. nih.gov This highlights a trend towards milder and more environmentally friendly synthetic routes.
Metal-free C-N coupling: A novel approach for synthesizing N-substituted anilines from aryl sulfonyl chlorides and alkyl amines has been reported, avoiding the need for metal catalysts. acs.org This method demonstrates broad functional group tolerance and operational simplicity. acs.org
Site-selective C-H amination: Brønsted acid-catalyzed meta-amination of anisidines has been shown to be a powerful tool for creating meta-substituted anilines, a traditionally challenging substitution pattern to achieve directly. nih.gov
Photoredox catalysis: The use of photoredox-cobalt dehydrogenative coupling to prepare anilines from amines and ketones represents a state-of-the-art method for generating the aromatic ring in situ.
These emerging techniques offer promising avenues for the efficient and selective synthesis of this compound and its derivatives, potentially overcoming the limitations of classical methods.
Untapped Reactivity and Potential Applications
The unique substitution pattern of this compound suggests a rich and largely untapped reactivity profile. The presence of three different halogens at distinct positions on the aniline (B41778) ring allows for regioselective functionalization through various cross-coupling reactions. The iodine atom, being the most reactive of the halogens in reactions like Suzuki, Heck, and Sonogashira couplings, offers a primary site for introducing new carbon-carbon or carbon-heteroatom bonds. The chlorine and fluorine atoms are more stable under these conditions, allowing for subsequent modifications.
The amino group itself can be a handle for further derivatization, such as acylation, alkylation, or diazotization followed by substitution, providing access to a wide range of functionalized aniline derivatives. The fluorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are crucial considerations in drug design.
Potential applications for derivatives of this compound could be found in:
Medicinal Chemistry: As a scaffold for the synthesis of kinase inhibitors, anti-cancer agents, or anti-infectives. The specific halogenation pattern can be fine-tuned to optimize binding to biological targets.
Materials Science: As a monomer or precursor for the synthesis of novel polymers with tailored electronic or photophysical properties.
Agrochemicals: As a building block for new herbicides or pesticides, where the specific substitution pattern could lead to enhanced efficacy or improved environmental profiles. chemimpex.com
Future Directions in Computational and Spectroscopic Investigations
While experimental data on this compound is scarce, computational and spectroscopic studies on closely related molecules provide a roadmap for future investigations. A study on 2-bromo-6-chloro-4-fluoroaniline (B1268482) utilized Fourier-transform infrared (FTIR) and FT-Raman spectroscopy in conjunction with density functional theory (DFT) calculations to assign vibrational modes and analyze molecular properties. researchgate.net A similar approach for this compound would be highly valuable.
Future research in this area should focus on:
Spectroscopic Characterization: Detailed analysis of the ¹H NMR, ¹³C NMR, FTIR, and FT-Raman spectra of this compound to provide a comprehensive understanding of its structural and electronic properties. bldpharm.com
Computational Modeling: Employing DFT and ab initio methods to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net This would aid in the interpretation of experimental spectra and provide insights into the molecule's reactivity. researchgate.net
Frontier Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the sites of electrophilic and nucleophilic attack and to understand the charge transfer characteristics of the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping: Visualization of the MEP to identify regions of positive and negative electrostatic potential, which can predict the molecule's interaction with other species. researchgate.net
Nonlinear Optical (NLO) Properties: Theoretical calculations of the polarizability and hyperpolarizability to assess the potential of this compound and its derivatives in NLO applications, an area where substituted anilines have shown promise. researchgate.net
By systematically exploring these avenues, a comprehensive understanding of the chemical nature and potential utility of this compound can be achieved, paving the way for its application in various scientific and technological fields.
Q & A
Q. What are the preferred synthetic routes for 2-fluoro-4-iodo-6-chloroaniline, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves sequential halogenation and functional group protection. For example:
- Step 1 : Nitration of a halogenated aniline precursor (e.g., 2-fluoro-6-chloroaniline) followed by selective reduction to preserve the amine group .
- Step 2 : Iodination via electrophilic substitution using iodine monochloride (ICl) or a directed ortho-metallation strategy to ensure regioselectivity at the 4-position .
- Optimization : Control temperature (<0°C for iodination) and use catalysts like Pd(OAc)₂ for cross-coupling intermediates. Monitor reaction progress via TLC or HPLC to minimize byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- ¹H/¹³C NMR : Identify substituent positions (e.g., fluoro at C2, iodo at C4, chloro at C6) using coupling constants and chemical shifts (e.g., δ ~6.8-7.2 ppm for aromatic protons) .
- LC-MS : Confirm molecular weight (271.46 g/mol) and detect impurities (e.g., dehalogenated byproducts) .
- X-ray Crystallography : Resolve ambiguous regiochemistry in cases of isomerism .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber glass vials at -20°C to prevent photodegradation of the iodo substituent .
- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group.
- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
Advanced Research Questions
Q. How does the halogen substitution pattern influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Iodo Substituent : Acts as a superior leaving group in Suzuki-Miyaura reactions with arylboronic acids (Pd-catalyzed, 80-100°C, 12h). The 4-iodo position facilitates selective coupling over chloro/fluoro groups .
- Fluoro/Chloro Substituents : Electron-withdrawing effects stabilize intermediates but may reduce nucleophilic aromatic substitution (NAS) rates. Use microwave-assisted synthesis (100-150°C) to enhance NAS efficiency .
Q. What strategies resolve contradictions in reported reactivity data for halogenated anilines like this compound?
- Methodological Answer :
- Contradiction Example : Discrepancies in iodination yields (e.g., 60% vs. 85% in similar conditions).
- Resolution :
Replicate Conditions : Verify solvent purity (e.g., anhydrous DMF vs. technical grade).
Advanced Monitoring : Use in-situ IR spectroscopy to track intermediate formation.
Computational Modeling : Apply DFT calculations to predict activation barriers for competing pathways (e.g., iodination vs. dehalogenation) .
Q. How can this compound be utilized as a scaffold in medicinal chemistry for target identification?
- Methodological Answer :
- Case Study :
- Step 1 : Functionalize the amine group via acylation or sulfonylation to enhance bioavailability.
- Step 2 : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. The iodo group enables radioisotope labeling (¹²⁵I) for binding affinity studies .
- Data Interpretation : Compare IC₅₀ values with analogs (e.g., 2-fluoro-4-bromo-6-chloroaniline) to assess halogen-dependent activity .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound derivatives?
- Methodological Answer :
- Directing Effects :
- Fluoro Group : Strongly meta-directing, directing incoming electrophiles to C4 (para to C2-F).
- Iodo Group : Weakly ortho/para-directing but sterically hindered at C4.
- Experimental Validation : Use isotopic labeling (D/H exchange) and kinetic studies to map substituent influence .
Q. How can researchers evaluate the environmental and toxicity profiles of this compound?
- Methodological Answer :
- In Silico Tools : Predict toxicity using QSAR models (e.g., EPA’s TEST) to assess carcinogenicity and bioaccumulation potential.
- In Vitro Assays : Conduct Ames tests (bacterial mutagenicity) and zebrafish embryo toxicity studies (LC₅₀ determination) .
- Mitigation : Design biodegradable analogs by replacing iodine with less persistent groups (e.g., trifluoromethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
